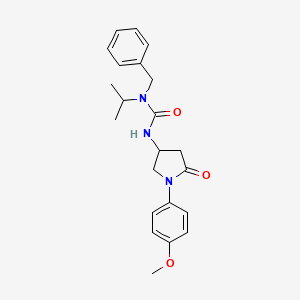
1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes combining isocyanates with primary or secondary amines. For instance, the synthesis of cyclic dipeptidyl ureas involves Ugi reactions followed by treatment with sodium ethoxide to yield pseudopeptidic triazines, suggesting a potential pathway for synthesizing complex ureas (Sañudo et al., 2006). Similarly, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea via carbonylation and substitution reactions provides insights into synthesizing urea compounds with specific substituents (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are common techniques for elucidating the molecular structure of urea derivatives. For instance, heterocyclic ureas have been studied for their intramolecular hydrogen bonding and potential to form multiply hydrogen-bonded complexes, revealing insights into the structural dynamics of similar compounds (Corbin et al., 2001).
Chemical Reactions and Properties
Urea compounds engage in a variety of chemical reactions, including Michael addition reactions and complexation-induced unfolding. These reactions highlight the reactivity of urea derivatives towards nucleophiles and their ability to form structurally complex products (Wu & Chattopadhyaya, 1989).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility and melting points, are influenced by their molecular structure. Studies on compounds like 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas reveal the impact of spacer length and conformational flexibility on antiacetylcholinesterase activity, offering a basis for predicting the physical behavior of similar ureas (Vidaluc et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are critical for understanding urea derivatives' applications. Synthesis and evaluation of compounds like 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea highlight their anticancer effects, indicating the therapeutic potential of structurally related ureas (Xie et al., 2015).
Applications De Recherche Scientifique
Stereoselective Synthesis and Kinase Inhibition
- A study focused on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, illustrating the intricate synthetic routes and stereochemistry involved in developing kinase inhibitors (Zecheng Chen et al., 2010).
Enzyme Inhibition and Anticancer Activity
- Research on unsymmetrical 1,3-disubstituted ureas highlighted their enzyme inhibition capabilities and potential anticancer activities, demonstrating the therapeutic applications of urea derivatives (Sana Mustafa et al., 2014).
Pseudopeptidic Triazines Synthesis
- The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, was described, contributing to the development of novel pseudopeptidic compounds (M. Sañudo et al., 2006).
ROCK Inhibitors
- A study on pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) indicated their significant potential in modulating cellular processes related to cancer and other diseases (Roberta Pireddu et al., 2012).
Acetylcholinesterase Inhibitors
- Research on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors pointed towards their potential in treating neurological disorders like Alzheimer's disease (J. Vidaluc et al., 1995).
Propriétés
IUPAC Name |
1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16(2)24(14-17-7-5-4-6-8-17)22(27)23-18-13-21(26)25(15-18)19-9-11-20(28-3)12-10-19/h4-12,16,18H,13-15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFSMQPVIWCSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

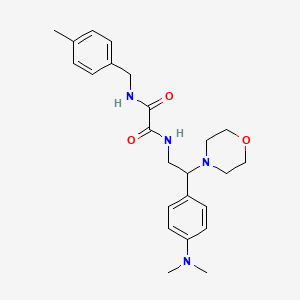
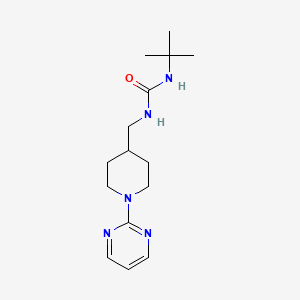
![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)
![5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491337.png)
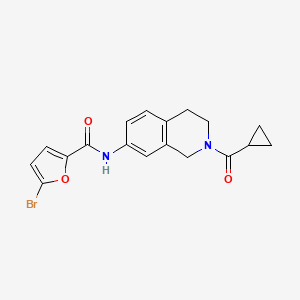
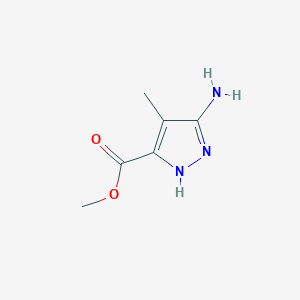
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)
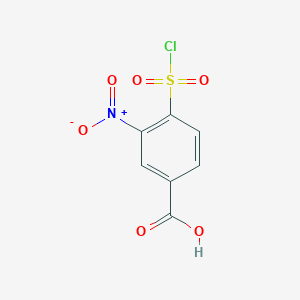
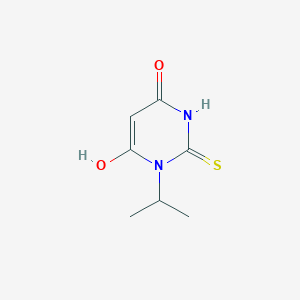
![3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2491347.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)
![5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2491350.png)